molecular formula C17H19ClN2 B1627325 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride CAS No. 1034449-18-7

5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride

Cat. No. B1627325
M. Wt: 286.8 g/mol
InChI Key: DJFXURXZOPNPGY-UHFFFAOYSA-M
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Description

The compound is a type of imidazopyridine, which is a class of drugs that possess an imidazole ring fused with a pyridine moiety. These compounds are often used in medicinal chemistry due to their bioactivity .


Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Electrochemical Degradation and Ecotoxicity

A study by Pieczyńska et al. (2015) focused on the electrochemical degradation of imidazolium and pyridinium ionic liquids, closely related to the compound , in aqueous solutions. The research found that the degradation efficiency was lowest at alkaline pH and slightly affected by temperature increases. The study also evaluated the toxicity of the compounds before and after electrochemical treatment, finding a general decrease in toxicity post-treatment, although some mixtures showed increased toxicity. This research highlights the environmental impact and potential remediation strategies for these compounds (Pieczyńska et al., 2015).

Luminescent Materials

Research by Xiao-wei Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, revealing their potential in creating luminescent materials. The study found these complexes exhibit blue-green luminescence with emission wavelengths in the 465–511 nm range, rare among rhenium(I) tricarbonyl complexes. This work suggests potential applications in developing new luminescent materials for various technological applications (Xiao-wei Li et al., 2012).

Catalysis and Cross-Coupling Reactions

Burstein et al. (2005) reported the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides as precursors for a new class of N-heterocyclic carbene ligands. These ligands were demonstrated to influence the coordination sphere of metal-bound carbenes, proving useful in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This research indicates the role of such compounds in facilitating efficient and selective catalytic processes, essential in organic synthesis and pharmaceutical manufacturing (Burstein, Lehmann, & Glorius, 2005).

Fluorescence Switching and pH Sensors

A study by Hutt et al. (2012) identified imidazo[1,5-a]pyridinium ions as highly emissive fluorophores with the potential for fluorescence switching. This work showed that synthetic modifications could significantly impact emission properties, making these compounds suitable for developing pH sensors with dual emission pathways. The findings suggest applications in bioimaging and environmental monitoring, where precise pH measurements are crucial (Hutt et al., 2012).

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the bioactivity of many imidazopyridines, it could be a potential area of study for medicinal chemistry .

properties

IUPAC Name

5-methyl-2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2.ClH/c1-12-8-13(2)17(14(3)9-12)18-10-16-7-5-6-15(4)19(16)11-18;/h5-11H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFXURXZOPNPGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584911
Record name 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride

CAS RN

1034449-18-7
Record name 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1034449-18-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 2
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 3
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 4
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 5
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 6
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride

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